molecular formula C20H19ClN4O3S B2798220 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034551-60-3

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2798220
CAS No.: 2034551-60-3
M. Wt: 430.91
InChI Key: VTMQSRJZZZPRLA-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioevaluation as Antimicrobial Agents

Research has focused on the synthesis of new derivatives of pyrrole, including those with chloro, amide, and 1,3-oxazole fragments, to explore their potential as antimicrobial agents. For example, compounds like 1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide have shown significant anti-staphylococcus activity, demonstrating their utility in developing new antimicrobials (Biointerface Research in Applied Chemistry, 2020).

Antimicrobial Activity of Thiazole-Substituted Derivatives

In another study, the synthesis of various thiazole-substituted compounds, such as 2-Substituted Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide Derivatives, was explored. These compounds have shown considerable antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Phosphorus, Sulfur, and Silicon and the Related Elements, 2012).

Development as Serotonin-3 Receptor Antagonists

Research on benzamide derivatives has led to the development of potent serotonin-3 (5-HT3) receptor antagonists. Compounds like N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide were found to be highly effective, indicating potential therapeutic applications in neurology and psychiatry (Chemical & pharmaceutical bulletin, 1995).

Antimicrobial Activity of Novel Substituted Thiazole Derivatives

Another direction of research involves the synthesis of novel substituted thiazole derivatives. These compounds have been shown to possess significant antimicrobial activity, further emphasizing the role of such chemical structures in the development of new antimicrobial agents (Organic Chemistry: An Indian Journal, 2008).

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-13-18(29-20(23-13)24-7-2-3-8-24)19(27)22-6-9-25-11-14-10-15(21)4-5-16(14)28-12-17(25)26/h2-5,7-8,10H,6,9,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMQSRJZZZPRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3CC4=C(C=CC(=C4)Cl)OCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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